

Unveiling the Obscure Past: A Technical Guide to 5-Oxo-4-phenylhexanoic Acid

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Compound of Interest

Compound Name: 5-Oxo-4-phenylhexanoic acid

Cat. No.: B7903719

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Abstract

5-Oxo-4-phenylhexanoic acid, a γ -keto acid with the chemical identifier CAS 20017-19-0, holds a subtle yet noteworthy position in the landscape of organic chemistry. While not a widely recognized molecule, its structural motif appears in various synthetic pathways and holds potential for further chemical exploration. This technical guide delves into the limited historical information available on its discovery and synthesis, providing a detailed overview of the plausible synthetic routes. Due to the scarcity of dedicated research on this specific compound, this paper also explores the general historical context of γ -keto acid synthesis to provide a comprehensive understanding of the chemical principles underlying its creation. Experimental protocols, where available, are detailed, and quantitative data is presented for clarity.

A History Shrouded in Anonymity

The precise moment of discovery and the original pioneers behind the synthesis of **5-Oxo-4-phenylhexanoic acid** are not prominently documented in readily accessible scientific literature. Unlike many named reactions and celebrated molecules, its first appearance seems to be within the broader context of chemical synthesis, likely as an intermediate or a part of a larger study on keto acids. Its CAS number, 20017-19-0, provides a unique identifier, but a definitive "discovery paper" remains elusive.

The history of γ -keto acids, the class to which **5-Oxo-4-phenylhexanoic acid** belongs, is more established. Early methods for their synthesis date back to the late 19th and early 20th centuries, with reactions like the Stobbe condensation, discovered by Hans Stobbe in 1893, providing a foundational methodology. While no specific historical records directly link the Stobbe condensation to the first synthesis of **5-Oxo-4-phenylhexanoic acid**, it represents a plausible and historically significant route.

Synthetic Pathways: From Historical Methods to Modern Approaches

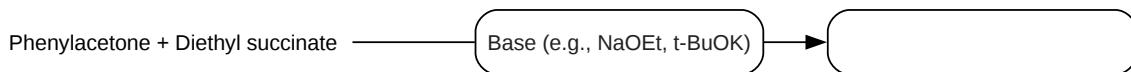
The synthesis of **5-Oxo-4-phenylhexanoic acid** can be approached through several established organic reactions. The following sections detail the most probable historical and contemporary methods.

The Stobbe Condensation: A Likely Historical Route

The Stobbe condensation is a powerful method for the formation of carbon-carbon bonds and the synthesis of alkylidene succinic acids and γ -keto acids. The reaction involves the condensation of a ketone or aldehyde with a succinic acid ester in the presence of a strong base.

Reaction Scheme:

Fig. 1: Conceptual workflow of the Stobbe Condensation.



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Fig. 1: Conceptual workflow of the Stobbe Condensation.

Detailed Experimental Protocol (Hypothetical based on the Stobbe Condensation):

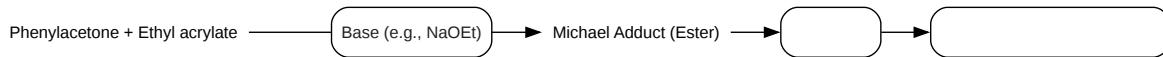
- Preparation of the Reaction Mixture: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of phenylacetone (1 equivalent) and diethyl succinate (1.1 equivalents) in dry toluene is prepared.
- Addition of Base: A solution of potassium tert-butoxide (1.1 equivalents) in tert-butanol is added dropwise to the reaction mixture at room temperature with vigorous stirring.
- Reaction: The mixture is then heated to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography.
- Work-up and Isolation: After cooling, the reaction mixture is quenched with water and acidified with dilute hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- Hydrolysis and Decarboxylation: The resulting crude product (a half-ester) is then hydrolyzed by refluxing with aqueous sodium hydroxide. Subsequent acidification and heating will induce decarboxylation to yield **5-Oxo-4-phenylhexanoic acid**.
- Purification: The final product can be purified by recrystallization or column chromatography.

Michael Addition: A Versatile Alternative

The Michael addition, or conjugate addition, of a carbanion to an α,β -unsaturated carbonyl compound is another viable route for the synthesis of **5-Oxo-4-phenylhexanoic acid**. In this case, the enolate of phenylacetone would act as the Michael donor, and an acrylate ester would serve as the Michael acceptor.

Reaction Scheme:

Fig. 2: Logical flow of the Michael Addition route.



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Fig. 2: Logical flow of the Michael Addition route.

Detailed Experimental Protocol (Hypothetical based on Michael Addition):

- Enolate Formation: Sodium ethoxide (1.1 equivalents) is added to a solution of phenylacetone (1 equivalent) in dry ethanol at 0°C. The mixture is stirred for 30 minutes to ensure complete formation of the enolate.
- Michael Addition: Ethyl acrylate (1 equivalent) is added dropwise to the reaction mixture at 0°C. The reaction is then allowed to warm to room temperature and stirred for 12-24 hours.
- Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The ethanol is removed under reduced pressure, and the residue is extracted with ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
- Hydrolysis: The resulting ester is hydrolyzed to the carboxylic acid by refluxing with a solution of sodium hydroxide in a mixture of water and ethanol.
- Isolation and Purification: After cooling, the reaction mixture is acidified with hydrochloric acid. The precipitated product, **5-Oxo-4-phenylhexanoic acid**, is collected by filtration, washed with cold water, and can be further purified by recrystallization.

Physicochemical Data

Due to the limited specific literature, a comprehensive table of experimentally determined quantitative data is not available. However, based on its structure, the following properties can be predicted or are available from chemical databases.

Property	Value	Source
CAS Number	20017-19-0	Chemical Abstracts Service
Molecular Formula	C ₁₂ H ₁₄ O ₃	-
Molecular Weight	206.24 g/mol	-
Appearance	White to off-white solid (predicted)	-
Melting Point	Not reported	-
Boiling Point	Not reported	-
Solubility	Soluble in organic solvents (e.g., ethanol, acetone), sparingly soluble in water (predicted)	-

Biological Activity and Potential Applications

There is currently no significant body of research dedicated to the biological activity of **5-Oxo-4-phenylhexanoic acid**. Its primary relevance in the scientific literature appears to be as a synthetic intermediate. However, the γ -keto acid moiety is present in various biologically active molecules. Further research would be required to elucidate any potential pharmacological or biological properties of this specific compound. The presence of both a keto and a carboxylic acid functional group, along with a phenyl ring, provides a scaffold that could be of interest for medicinal chemistry exploration.

Conclusion

5-Oxo-4-phenylhexanoic acid remains a molecule with an underexplored history and application profile. While its discovery is not clearly chronicled, its synthesis can be confidently approached through well-established methodologies such as the Stobbe condensation and Michael addition. This technical guide provides a foundational understanding of this compound for researchers and scientists, highlighting the need for further investigation into its specific properties and potential biological activities. The detailed hypothetical protocols offer a starting

point for its synthesis and future studies, which may yet uncover a significant role for this unassuming γ -keto acid in the broader field of chemical and pharmaceutical sciences.

- To cite this document: BenchChem. [Unveiling the Obscure Past: A Technical Guide to 5-Oxo-4-phenylhexanoic Acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b7903719#5-oxo-4-phenylhexanoic-acid-discovery-and-history>

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